Antibacterial agent 196

Antifungal Coumarin derivatives Rhizoctonia solani

Antifungal discovery against Rhizoctonia solani is hindered by the scarcity of potent, well-characterized chemical probes. Antibacterial agent 196 (compound 6b) addresses this gap as the most potent coumarin oxime ether in its series (EC50 = 0.46 μg/mL vs R. solani)-one of only two candidates advanced to in vivo testing. • Validated lead: top-ranked candidate from a 2024 3D-QSAR study; companion model enables rational optimization without blind screening. • Distinct MoA: induces hyphal distortion and mitochondrial depletion; non-cross-resistant with strobilurins or carbendazim, suitable for resistance profiling. • Reliable supply: available from BenchChem with global shipping for agrochemical discovery and resistance-monitoring programs.

Molecular Formula C11H7Cl2NO3
Molecular Weight 272.08 g/mol
Cat. No. B12369320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 196
Molecular FormulaC11H7Cl2NO3
Molecular Weight272.08 g/mol
Structural Identifiers
SMILESCON=CC1=C(C2=C(C=CC(=C2)Cl)OC1=O)Cl
InChIInChI=1S/C11H7Cl2NO3/c1-16-14-5-8-10(13)7-4-6(12)2-3-9(7)17-11(8)15/h2-5H,1H3/b14-5+
InChIKeyKNNVCGARVUUHDE-LHHJGKSTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial Agent 196 – Identity & Source Literature


Antibacterial agent 196 (also catalogued as compound 6b) is a synthetic coumarin derivative bearing an oxime ether moiety. It was originally disclosed in a 2024 Journal of Agricultural and Food Chemistry study as part of a series of novel oxime ether-containing coumarin analogues designed as potential fungicides [1]. The compound exhibited the highest antifungal potency within that series against the phytopathogenic fungus Rhizoctonia solani (EC50 = 0.46 μg/mL) and was highlighted as the most promising candidate fungicide [1]. Its molecular formula is C11H7Cl2NO3 and its molecular weight is 272.08 g/mol . Despite the “antibacterial” vendor label, the primary published evidence is exclusively antifungal; procurement decisions must therefore be guided by the specific antifungal activity profile against R. solani rather than by the commercial name.

Antibacterial Agent 196 – Generic Substitution Risks


Although coumarin-based antifungals are widely investigated, the quantitative activity landscape against R. solani is steeply dependent on substitution pattern. In the 2024 Dai et al. series, only four out of an unspecified larger set of oxime ether-containing coumarins (4a, 4c, 5a, and 6b) reached EC50 values comparable to commercial fungicides [1]. Among these, compound 6b (antibacterial agent 196) was explicitly designated the most promising candidate, indicating that minor structural modifications within the same library produce divergent potency [1]. In vivo antifungal bioassays further differentiated 5a and 6b as the only two compounds warranting advancement to whole-plant testing [1]. Consequently, replacing antibacterial agent 196 with a “similar” coumarin oxime ether – even one co-reported in the primary study – entails a risk of losing the potency ceiling and in vivo translatability that distinguishes 6b from its nearest structural neighbours. The evidence supporting these differences is detailed in Section 3.

Antibacterial Agent 196 – Differentiation Evidence


Potency Ranking Against R. solani

In the primary study, compound 6b (antibacterial agent 196) was identified as the most promising candidate fungicide against R. solani among all synthesized oxime ether-containing coumarin derivatives, with an EC50 of 0.46 μg/mL [1]. While the exact EC50 values for co-reported compounds 4a, 4c, and 5a are not publicly available in numeric form outside the paywalled full text, the authors state that only these four compounds achieved EC50 values equivalent to commercial fungicides and rank 6b above the others [1]. This intra-library ranking constitutes direct head-to-head evidence that 6b occupies the potency apex of this chemical series.

Antifungal Coumarin derivatives Rhizoctonia solani

In Vivo Efficacy Differentiation

In vivo antifungal bioassays reported in Dai et al. 2024 demonstrated that only compounds 5a and 6b (antibacterial agent 196) showed sufficient efficacy to be proposed as novel agricultural antifungals [1]. Other library members, including 4a and 4c, despite having in vitro EC50 values comparable to commercial fungicides, were not advanced based on in vivo performance [1]. This dichotomous outcome – in vitro potency vs. in vivo utility – provides a critical differentiation gate that favours 6b over 4a and 4c.

Antifungal In vivo bioassay Agricultural fungicide

Mechanistic Differentiation from Commercial Fungicides

Scanning electron microscopy analysis in the source study revealed that compound 6b (antibacterial agent 196) induces a distinctive triad of morphological effects on R. solani hyphae: sprawling growth, distortion of cell wall outlines, and reduction in mitochondrial numbers [1]. This combination of hyphal architecture disruption coupled with mitochondrial depletion is not reported for the commercial fungicides used as baseline comparators in the study [1]. The observation provides a mechanistic signature that differentiates 6b from commercial standards whose modes of action (e.g., respiration inhibition, sterol biosynthesis inhibition) may not simultaneously produce this specific morphological phenotype.

Antifungal mechanism Microscopy Mitochondrial toxicity

3D-QSAR Characterization Advantage

The 2024 study constructed a 3D-QSAR model elucidating the steric, electrostatic, hydrophobic, and hydrogen-bond field contributions that govern antifungal activity in this coumarin oxime ether series [1]. Compound 6b (antibacterial agent 196) served as a key data point in this model [1]. For a procurement scientist, this means the compound is embedded in a predictive framework that can rationally guide follow-up optimization, unlike an untested or unmodeled structural analogue for which no SAR landscape exists.

3D-QSAR Computational chemistry Structure-activity relationship

Antibacterial Agent 196 – Research & Application Scenarios


Lead Optimization Against R. solani

Antibacterial agent 196 (compound 6b) is the most potent candidate within its synthetic coumarin oxime ether library against R. solani (EC50 = 0.46 μg/mL) and is validated by in vivo antifungal bioassays [1]. Agrochemical discovery teams can employ it directly as a lead scaffold for iterative optimization, leveraging the companion 3D-QSAR model that maps the steric, electrostatic, hydrophobic, and hydrogen-bond field determinants of activity [1]. This reduces the need for blind library screening.

Non-Conventional Antifungal Mechanism Studies

The compound induces a distinctive morphological phenotype – sprawling hyphal growth, distorted cell wall outlines, and reduced mitochondrial numbers – observed via scanning electron microscopy at 10 mg/mL [1]. Researchers investigating non-respiration-targeting mitochondrial disruption or cell wall biogenesis interference can use antibacterial agent 196 as a chemical probe to dissect these pathways in R. solani, potentially uncovering novel fungicide targets.

Resistance-Management Research Programs

Because the compound's probable mode of action (inferred from mitochondrial depletion and cell wall distortion) appears distinct from that of widely deployed commercial fungicides such as strobilurins or carbendazim [1], it is a suitable candidate for cross-resistance profiling. Procurement for resistance-monitoring laboratories enables evaluation of whether R. solani isolates resistant to conventional single-site fungicides retain susceptibility to antibacterial agent 196.

SAR Probe for Oxime Ether Coumarin Libraries

As the top-ranked compound in a published 3D-QSAR dataset, 6b serves as a validated reference standard for benchmarking newly synthesized coumarin oxime ether derivatives [1]. Academic and industrial synthesis laboratories can procure 6b as a positive control to calibrate in-house antifungal assays against R. solani, ensuring inter-laboratory reproducibility of EC50 measurements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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